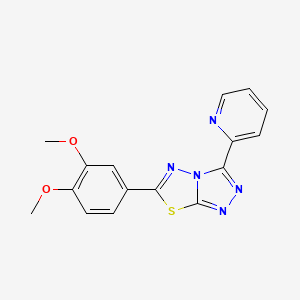

Cardionogen 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cardionogen 2, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₃N₅O₂S and its molecular weight is 339.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Modulación de la Cardiogénesis

Cardionogen-2 es un modulador bifásico de la cardiogénesis {svg_1} {svg_2}. Se ha encontrado que aumenta el tamaño del corazón embrionario de pez cebra al promover la formación de cardiomiocitos {svg_3} {svg_4}.

Diferenciación de Células ES Murinas

Se ha demostrado que Cardionogen-2 promueve la diferenciación de las células ES murinas en cardiomiocitos latientes {svg_5} {svg_6}. Esta aplicación es particularmente importante en el campo de la medicina regenerativa, donde el objetivo es reparar o reemplazar tejidos u órganos dañados.

Inhibición de la Actividad Transcripcional Dependiente de Wnt/b-catenina

Cardionogen-2 aparentemente inhibe la actividad transcripcional dependiente de Wnt/b-catenina {svg_7} {svg_8}. La vía Wnt/b-catenina es crucial para la proliferación, diferenciación y migración celular, y su desregulación está asociada con diversas enfermedades, incluido el cáncer.

Desarrollo del Corazón Embrionario de Pez Cebra

El tratamiento de embriones de pez cebra con Cardionogen-2 aumentó significativamente tanto la aurícula como el ventrículo, sin causar defectos aparentes en la morfología embrionaria u otro desarrollo orgánico {svg_9}.

Optogenética Cardiaca

Si bien no se menciona directamente en los resultados de la búsqueda, el campo de la optogenética cardíaca podría beneficiarse potencialmente del uso de Cardionogen-2 {svg_10}. La optogenética utiliza proteínas sensibles a la luz para controlar y monitorear la función biológica de una manera altamente precisa, espaciotemporal {svg_11}. Dados los efectos de Cardionogen-2 sobre la formación y diferenciación de cardiomiocitos, podría utilizarse potencialmente junto con técnicas optogenéticas para estudiar y manipular la función cardíaca.

Mecanismo De Acción

Target of Action

Cardionogen 2 primarily targets cardiac progenitor cells . These cells are essential for heart development and function. They have the ability to differentiate into various types of cells that make up the heart, including cardiomyocytes, which are the muscle cells responsible for the contractile function of the heart .

Mode of Action

This compound interacts with its targets, the cardiac progenitor cells, by modulating the Wnt signaling pathway . The Wnt signaling pathway is a complex network of proteins best known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals. This compound inhibits Wnt/β-catenin-dependent transcription in murine embryonic stem cells and zebrafish embryos . This inhibition of the Wnt signaling pathway results in the promotion of cardiogenesis during and after gastrulation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt signaling pathway . By inhibiting this pathway, this compound promotes the expansion of cardiac progenitor cells, leading to an increase in the number of cardiomyocytes . This results in myocardial hyperplasia, or an enlargement of the heart due to an increase in the number of cells .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular effect of this compound is the inhibition of Wnt/β-catenin-dependent transcription . On a cellular level, this results in the expansion of cardiac progenitor cells and an increase in the number of cardiomyocytes . This leads to myocardial hyperplasia, or an enlargement of the heart due to an increase in the number of cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Additionally, the biological environment, including the presence of other cells and signaling molecules, can influence how this compound interacts with its targets .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Cardionogen 2 interacts with various biomolecules in the process of promoting cardiomyocyte formation. It is known to inhibit Wnt/b-catenin dependent transcriptional activity . This interaction with the Wnt/b-catenin pathway suggests that this compound may interact with proteins involved in this pathway, such as β-catenin .

Cellular Effects

This compound has significant effects on various types of cells, particularly those involved in heart development. In zebrafish embryos, treatment with this compound significantly enlarged both the atrium and ventricle, without causing apparent defects of embryonic morphology or other organ development . In murine ES cells, this compound promotes differentiation into beating cardiomyocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Wnt/b-catenin pathway. By inhibiting Wnt/b-catenin dependent transcriptional activity, this compound affects gene expression and promotes the formation of cardiomyocytes .

Temporal Effects in Laboratory Settings

Given its role in promoting cardiomyocyte formation, it is likely that its effects would be observed over the course of heart development in zebrafish embryos and murine ES cells .

Metabolic Pathways

Given its interaction with the Wnt/b-catenin pathway, it is likely involved in pathways related to Wnt signaling .

Propiedades

IUPAC Name |

6-(3,4-dimethoxyphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2S/c1-22-12-7-6-10(9-13(12)23-2)15-20-21-14(18-19-16(21)24-15)11-5-3-4-8-17-11/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWRLQUBVOVSGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578755-52-9 |

Source

|

| Record name | 578755-52-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)